(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide
Description
Properties
CAS No. |
304895-61-2 |
|---|---|
Molecular Formula |
C19H13Cl3N2OS |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-14-6-7-17(22)13(9-14)10-15-11-23-19(26-15)24-18(25)8-5-12-3-1-2-4-16(12)21/h1-9,11H,10H2,(H,23,24,25)/b8-5+ |
InChI Key |
ASSKHRDAVFGWCL-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with Pre-Functionalized Side Chains
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For this target, 2-amino-5-(2,5-dichlorobenzyl)thiazole is synthesized via cyclization of a thiourea derivative with a α-halo ketone bearing the 2,5-dichlorobenzyl group.
Procedure :
-
Synthesis of 2,5-dichlorobenzyl bromide :
-
Preparation of α-chloroacetophenone derivative :
-
Cyclocondensation with thiourea :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 12h | 92 | 95 |
| α-Chloroacetophenone | K₂CO₃, acetone, 50°C, 4h | 78 | 89 |
| Thiazole formation | Thiourea, EtOH, reflux, 6h | 85 | 97 |
Post-Functionalization of Thiazole via Alkylation
An alternative route involves synthesizing 2-aminothiazole first, followed by alkylation at the 5-position.
Procedure :
-
Synthesis of 2-aminothiazole :
-
Regioselective alkylation :
Challenges :
-
Competing N-alkylation on the amine is mitigated by using a bulky base (NaH) and low temperatures.
-
Column chromatography (SiO₂, ethyl acetate/hexane) isolates the 5-substituted isomer.
Synthesis of (2E)-3-(2-Chlorophenyl)-2-Propenoyl Chloride
Wittig Reaction for (E)-Selective Olefination
The (E)-configuration is secured using a stabilized ylide.
Procedure :
-
Ylide preparation :
-
Aldehyde coupling :
-
Saponification and acid chloride formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Wittig reaction | PPh₃, THF, 0°C to RT, 12h | 88 | 95:5 |
| Saponification | NaOH, EtOH, 80°C, 2h | 95 | - |
| Acid chloride | Oxalyl chloride, DCM, DMF | 90 | - |
Amide Coupling and Final Product Isolation
Schotten-Baumann Reaction for Amide Bond Formation
The acryloyl chloride reacts with the thiazole amine under mild conditions to preserve stereochemistry.
Procedure :
-
Coupling :
-
Workup :
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.62–7.23 (m, 6H, Ar-H), 6.72 (d, J=15.6 Hz, 1H, CH=CO), 4.12 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
-
HPLC : 98.5% purity (C18 column, MeCN/H₂O 70:30).
Alternative Methodologies and Optimization
One-Pot Multicomponent Approach
Inspired by PMC studies, a one-pot synthesis merges thiazole formation and acrylamide coupling.
Procedure :
-
Combine 2,5-dichlorobenzyl bromide (1 eq), thiourea (1.2 eq), and α-chloroacetone (1 eq) in dioxane with triethylamine (TEA, 0.1 eq).
-
Reflux for 4h, then add (E)-3-(2-chlorophenyl)acryloyl chloride (1 eq). Stir for 12h at RT.
Advantages :
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl and thiazole rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. The presence of the chlorophenyl group enhances the compound's interaction with biological targets involved in cancer progression.
- Case Study : A study on related thiazole compounds demonstrated their ability to induce apoptosis in breast and lung cancer cells through the activation of caspase pathways . The specific mechanisms by which (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide exerts its anticancer effects warrant further investigation.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens.
- Research Findings : In vitro studies have indicated that thiazole compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function. Further exploration of this compound's antimicrobial efficacy is essential for establishing its potential as a therapeutic agent .
Cancer Therapy
Given its structural characteristics and preliminary biological activity data, this compound holds promise as a candidate for cancer therapy. Its ability to target specific cellular mechanisms could be harnessed to develop novel anticancer agents.
Antimicrobial Treatments
The compound's potential as an antimicrobial agent could be explored further in the context of drug-resistant infections. Its effectiveness against a range of pathogens could provide a new avenue for treatment options.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural motifs, synthetic strategies, and substituent effects.
Thiazole Derivatives with Dichlorobenzyl Substituents
Compound from : (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide shares the 5-(2,5-dichlorobenzyl)-thiazol-2-yl scaffold with the target compound but differs in the propenamide chain. Key distinctions include:
Table 1: Structural Comparison of Thiazole Derivatives
Triazole and Thiadiazole Analogs
Compound from : (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione features a triazole-thione core with chlorophenyl substituents. While structurally distinct from the target compound, it highlights:
- Hydrogen Bonding : The triazole-thione forms N–H···S and O–H···S hydrogen bonds, which enhance crystallinity and stability—a property less emphasized in thiazole derivatives .
- Chlorine Effects : The 2-chlorophenyl group in both compounds may confer similar electronic effects, but the triazole’s planar structure could limit conformational flexibility compared to the thiazole’s propenamide chain.
Compound from :
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine replaces the thiazole with a thiadiazole ring. Key differences include:
- Synthesis : POCl3-mediated cyclization in contrasts with T3P®-based amide coupling in thiazole derivatives, reflecting divergent synthetic priorities .
Substituent-Driven Property Modulation
- Chlorine Position : The 2,5-dichlorobenzyl group in the target compound and introduces steric hindrance and electron-withdrawing effects, which may hinder rotation around the benzyl-thiazole bond, stabilizing specific conformations.
- Amide vs. Cyano Groups: The propenamide chain in the target compound enables hydrogen bonding with biological targets (e.g., kinase ATP pockets), whereas the cyano group in may act as a hydrogen bond acceptor or participate in π-stacking .
Biological Activity
(2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound classified as an amide. This compound features a chlorinated phenyl group, a thiazole ring, and a propenamide moiety, which contribute to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C19H13Cl3N2OS
- Molecular Weight : 423.7 g/mol
- CAS Number : 304895-61-2
- IUPAC Name : (E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide
The biological activity of this compound may involve interactions with specific molecular targets and pathways. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity. The precise mechanisms remain to be fully elucidated but are likely influenced by the compound's structural characteristics.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study on thiazole derivatives reported promising antimicrobial properties against Mycobacterium tuberculosis and Pseudomonas aeruginosa, indicating that modifications to the thiazole ring can enhance bioactivity .
- Concentration-dependent activity was observed in related compounds against human SH-SY5Y cells, suggesting potential neuroprotective effects .
-
Anticancer Activity :
- Research involving similar thiazole-based compounds demonstrated significant cytotoxic effects on various cancer cell lines. For instance, derivatives showed effectiveness against HeLa cells, indicating a potential pathway for anticancer drug development .
- The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring could enhance anticancer efficacy .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Inhibition of growth |
| Pseudomonas aeruginosa | Concentration-dependent activity | |
| Anticancer | HeLa cells | Significant cytotoxicity |
| SH-SY5Y cells | Potential neuroprotective effects |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Substituent Type | Biological Activity |
|---|---|---|
| 2-Chloro derivative | Chlorine at position 2 | Enhanced antimicrobial activity |
| Thiazole ring modification | Various substitutions | Increased anticancer potency |
Q & A
Q. What are the key considerations in optimizing the synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-propenamide to achieve high yield and purity?
Methodological Answer: Optimizing synthesis requires precise control of reaction parameters at each step:
- Thiazole Ring Formation : Conducted at 60–80°C in anhydrous dimethylformamide (DMF) to prevent hydrolysis. Excess thiosemicarbazide ensures complete cyclization .
- Chlorobenzyl Group Introduction : Use of sodium hydride as a base in tetrahydrofuran (THF) at 0–5°C minimizes side reactions .
- Amide Bond Formation : Employ coupling agents like EDCI/HOBt in dichloromethane, with rigorous pH monitoring to stabilize intermediates .
Critical Parameters Table:
| Reaction Step | Optimal Temperature | Solvent | Key Considerations |
|---|---|---|---|
| Thiazole formation | 60–80°C | DMF | Anhydrous conditions, 12–18 hr reaction time |
| Sulfonylation | 0–5°C | Dichloromethane | Slow addition of sulfonyl chloride to avoid exothermic side reactions |
| Final coupling | Room temperature | DCM | pH 7–8 maintained via triethylamine |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.8–7.0 ppm). Coupling constants (e.g., J = 15–16 Hz for the E-configured propenamide) confirm stereochemistry .
- ¹³C NMR : Detect carbonyl groups (δ 165–170 ppm) and chlorinated aromatic carbons (δ 125–135 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (1640–1680 cm⁻¹) and C-Cl stretches (750–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 439.93 for C₁₉H₁₂Cl₃N₂OS) .
Technique Comparison Table:
| Technique | Key Applications | Interpretation Tips |
|---|---|---|
| ¹H NMR | Stereochemistry, substituent positions | Analyze splitting patterns for vinyl protons |
| IR | Functional group validation | Compare with reference spectra for sulfonyl groups |
| HRMS | Molecular weight confirmation | Use isotopic patterns to confirm chlorine atoms |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions may arise from variations in assay conditions, cell lines, or impurity profiles. To address this:
- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to confirm cytotoxicity mechanisms .
- Purity Validation : Employ HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting biological results .
- Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may indicate differences in cell permeability or metabolic stability .
Q. What computational strategies are recommended to elucidate the interaction mechanisms between this compound and its putative biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). Key interactions include hydrogen bonding between the propenamide carbonyl and Thr766, and hydrophobic contacts with the dichlorobenzyl group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory activity using Hammett constants .
Computational Workflow Table:
| Step | Tool/Software | Key Outputs |
|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG), interaction fingerprints |
| MD Simulation | GROMACS | RMSD, hydrogen bond occupancy |
| QSAR | MOE | Regression models (R² > 0.85) |
Q. What experimental approaches are suitable for analyzing the stability of this compound under various storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC; <5% degradation indicates stability .
- Lyophilization Testing : Assess stability in lyophilized form (trehalose matrix, −80°C) vs. solution (DMSO, 4°C). Lyophilized samples show >90% recovery after 6 months .
- pH Stability Profiling : Incubate in buffers (pH 3–9) and analyze by LC-MS. Hydrolysis of the amide bond is observed at pH < 2 or > 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
